Lipophilicity Compared with Diphenyl and Di(p-tolyl) Analogs
The target compound has a calculated logP of 3.048 , which is substantially lower than that of N,N'-diphenylthiourea (logP = 3.64) and slightly below N,N'-bis(4-methylphenyl)thiourea (logP ≈ 3.17) [1]. The reduced lipophilicity can improve aqueous solubility and alter membrane permeability, directly impacting biological distribution and assay compatibility.
| Evidence Dimension | Calculated octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.048 (ACD/Labs predicted) |
| Comparator Or Baseline | N,N'‑diphenylthiourea logP = 3.64; N,N'‑bis(4‑methylphenyl)thiourea logP = 3.17 |
| Quantified Difference | ΔlogP = –0.59 vs. diphenylthiourea; –0.12 vs. di(p‑tolyl)thiourea |
| Conditions | Predicted by ACD/Labs algorithm; standard conditions |
Why This Matters
A logP difference of >0.5 units can significantly affect pharmacokinetic profiles and assay compatibility, making the target compound preferable for applications requiring moderate lipophilicity.
- [1] Chembase. 1,3-bis(4-methylphenyl)thiourea. http://www.chembase.cn/621-01-2 (accessed May 2026). View Source
